methyl 5-((3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate
Description
Methyl 5-((3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a furan-2-carboxylate moiety linked via a methylene bridge to a pyridazinone ring substituted with a 4-methoxyphenyl group. Its synthesis likely involves multi-step reactions, possibly involving cyclization or coupling strategies similar to those described for related pyridazinone derivatives .
Properties
IUPAC Name |
methyl 5-[[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-23-13-5-3-12(4-6-13)15-8-10-17(21)20(19-15)11-14-7-9-16(25-14)18(22)24-2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYBXHUAQNQLLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(O3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-((3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the furan-2-carboxylate derivative, which can be achieved through the esterification of furan-2-carboxylic acid with methanol in the presence of an acid catalyst . Finally, the methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The pyridazine ring can be reduced to form a dihydropyridazine derivative.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-((3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-((3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may interact with cellular receptors, modulating signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares methyl 5-((3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and bioactivity.
Table 1: Structural and Functional Comparison
Key Observations
Pyridazinone vs. Pyridazine Derivatives: The target compound’s pyridazinone ring differs from the pyridazinecarboxylate in (methyl 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylate), which features a cyano group and fluorophenyl substituent. The 4-methoxyphenyl group in the target compound may enhance π-π stacking interactions compared to the electron-withdrawing cyano group in .
Furan-Carboxylate Modifications: The methoxycarbonylethyl chain in methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate () introduces steric bulk and lipophilicity, contrasting with the target compound’s pyridazinone-linked methylene group. This difference likely impacts membrane permeability and target binding .
Bioactivity Trends: Pyridazinone derivatives (e.g., ’s furopyridazinones) are often associated with anti-inflammatory or antimicrobial activity due to their hydrogen-bonding capacity. The target compound’s lack of reported bioactivity contrasts with the antimicrobial properties of structurally simpler furan-carboxylates in .
Synthetic Strategies: The target compound’s synthesis may parallel methods in and , which employ coupling reactions (e.g., alkylation of pyridazinones with halomethyl furans) and purification via HPLC. However, highlights cyclization techniques using KOH/dioxane for fused pyridazinone systems, which are less relevant here .
Physicochemical Properties
- Solubility : The methyl ester in the furan-carboxylate moiety improves solubility in organic solvents relative to carboxylic acid derivatives.
Unresolved Questions
- The target compound’s exact synthetic route, stability under physiological conditions, and enzymatic targets remain unaddressed in the literature reviewed.
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